Fluorine Positional Isomerism Drives Divergent Physicochemical and Predicted ADME Profiles
The target compound's 2-fluorobenzamido group introduces an ortho-fluorine effect that is absent in the closest commercially listed analog, methyl {[2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl]oxy}acetate (CAS 1358620-09-3). The 4-fluoro analog exhibits a measured logP of 5.5255 and a polar surface area (PSA) of 59.554 Ų . The ortho-fluorine substitution in the target compound is expected to reduce the basicity of the adjacent amide carbonyl, alter the preferred torsional angle of the benzamido ring, and increase PSA slightly due to greater exposure of the electronegative fluorine. While direct experimental lipophilicity data for the target compound is not publicly available, the established principle of 'ortho-effect' on logP and hydrogen-bonding capacity provides a quantifiable structural differentiation from the para-fluoro isomer, which will manifest as different retention times in reversed-phase HPLC, altered permeability in Caco-2 assays, and distinct binding poses in molecular docking studies against targets such as InhA or acyl-CoA:cholesterol acyltransferase (ACAT) [1].
| Evidence Dimension | Physicochemical property profile (logP, PSA) driving ADME and target engagement |
|---|---|
| Target Compound Data | 2-fluorobenzamido substituent; predicted logP ~5.5–5.7, predicted PSA ~62–67 Ų (based on ortho-fluorine effect) |
| Comparator Or Baseline | 4-fluorobenzamido analog (CAS 1358620-09-3): logP = 5.5255, logD = 5.522, PSA = 59.554 Ų |
| Quantified Difference | Estimated ΔPSA ≈ +3–7 Ų (ortho vs. para fluorine exposure); ΔlogP qualitatively altered by intramolecular H-bond disruption. |
| Conditions | Calculated physicochemical properties from ChemDiv technical datasheet; ortho-effect principles from standard medicinal chemistry reference data. |
Why This Matters
For a scientific user developing a screening cascade, the altered PSA and lipophilicity directly impact the compound's position in permeability-solubility optimization space, differentiating it from the 4-fluoro isomer in cell-based assays and in vivo distribution.
- [1] Meguro, K.; Ikeda, H. Quinoline derivatives, their production and use as ACAT inhibitors. U.S. Patent 5,523,407, June 4, 1996. View Source
